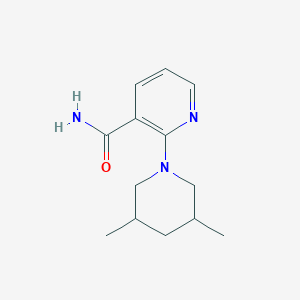
2-(3,5-Dimethylpiperidin-1-yl)pyridine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,5-Dimethylpiperidin-1-yl)pyridine-3-carboxamide, also known as DMXAA, is a small molecule that has gained significant attention in the field of cancer research due to its potential as an anti-tumor agent. DMXAA was originally discovered as a cytokine inducer, but subsequent studies have shown that it has a range of other effects, including anti-angiogenic and anti-inflammatory properties. In
作用機序
The exact mechanism of action of 2-(3,5-Dimethylpiperidin-1-yl)pyridine-3-carboxamide is not fully understood, but it is thought to involve the activation of the immune system and the induction of cytokines, such as tumor necrosis factor-alpha (TNF-α). 2-(3,5-Dimethylpiperidin-1-yl)pyridine-3-carboxamide has also been shown to inhibit the formation of new blood vessels, a process known as angiogenesis, which is essential for tumor growth and metastasis. By targeting both the tumor cells and the surrounding microenvironment, 2-(3,5-Dimethylpiperidin-1-yl)pyridine-3-carboxamide has the potential to be an effective anti-cancer agent.
Biochemical and Physiological Effects:
2-(3,5-Dimethylpiperidin-1-yl)pyridine-3-carboxamide has been shown to have a range of biochemical and physiological effects, including the induction of cytokines, such as TNF-α, and the inhibition of angiogenesis. 2-(3,5-Dimethylpiperidin-1-yl)pyridine-3-carboxamide has also been shown to activate the immune system, leading to the recruitment of immune cells to the site of the tumor. In addition, 2-(3,5-Dimethylpiperidin-1-yl)pyridine-3-carboxamide has been shown to have anti-inflammatory properties, which may contribute to its anti-tumor activity.
実験室実験の利点と制限
2-(3,5-Dimethylpiperidin-1-yl)pyridine-3-carboxamide has several advantages for lab experiments, including its ability to induce cytokines and inhibit angiogenesis, which are important processes in cancer biology. 2-(3,5-Dimethylpiperidin-1-yl)pyridine-3-carboxamide has also been shown to enhance the activity of other anti-cancer agents, making it a useful tool in combination therapy studies. However, 2-(3,5-Dimethylpiperidin-1-yl)pyridine-3-carboxamide has limitations in terms of its toxicity and lack of efficacy in clinical trials, which may limit its usefulness as a cancer therapy.
将来の方向性
For 2-(3,5-Dimethylpiperidin-1-yl)pyridine-3-carboxamide include exploring its potential as a radiosensitizer, investigating its use in combination with other anti-cancer agents, and developing new formulations and delivery methods to improve its efficacy and reduce toxicity. In addition, further studies are needed to better understand the mechanism of action of 2-(3,5-Dimethylpiperidin-1-yl)pyridine-3-carboxamide and its potential as a tool for studying cancer biology.
合成法
2-(3,5-Dimethylpiperidin-1-yl)pyridine-3-carboxamide can be synthesized through a multi-step process involving the reaction of 2-cyanopyridine with 3,5-dimethylpiperidine in the presence of a reducing agent, followed by further chemical modifications to form the final compound. The synthesis of 2-(3,5-Dimethylpiperidin-1-yl)pyridine-3-carboxamide is complex and requires specialized equipment and expertise, but it has been successfully produced in both academic and industrial settings.
科学的研究の応用
2-(3,5-Dimethylpiperidin-1-yl)pyridine-3-carboxamide has been extensively studied for its potential as an anti-tumor agent. In preclinical studies, 2-(3,5-Dimethylpiperidin-1-yl)pyridine-3-carboxamide has been shown to induce tumor necrosis and inhibit tumor growth in a range of cancer models, including lung, breast, and colon cancer. 2-(3,5-Dimethylpiperidin-1-yl)pyridine-3-carboxamide has also been shown to enhance the activity of other anti-cancer agents, such as chemotherapy and radiation therapy. These promising results led to the initiation of clinical trials in humans, but unfortunately, these trials did not show significant anti-tumor activity and the development of 2-(3,5-Dimethylpiperidin-1-yl)pyridine-3-carboxamide as a cancer therapy was discontinued.
特性
IUPAC Name |
2-(3,5-dimethylpiperidin-1-yl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O/c1-9-6-10(2)8-16(7-9)13-11(12(14)17)4-3-5-15-13/h3-5,9-10H,6-8H2,1-2H3,(H2,14,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRSDHPHUXZXISQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)C2=C(C=CC=N2)C(=O)N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

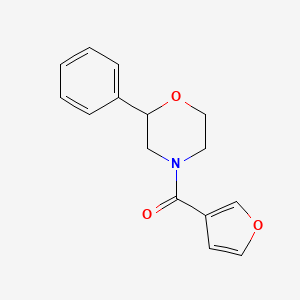


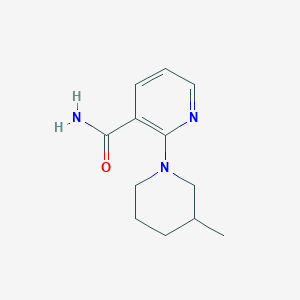
![1-[2-(4-Fluorophenyl)pyrrolidin-1-yl]-3,3-dimethylbutan-1-one](/img/structure/B7493393.png)
![6-methyl-N-[1-(5-methylfuran-2-yl)ethyl]pyridine-3-carboxamide](/img/structure/B7493396.png)
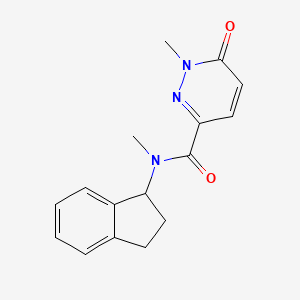
![1-(4-bromophenyl)-N-[(2,3-dimethoxyphenyl)methyl]-N-methyl-5-oxopyrrolidine-3-carboxamide](/img/structure/B7493406.png)
![[2-(4-Fluorophenyl)pyrrolidin-1-yl]-(6-methylpyridin-3-yl)methanone](/img/structure/B7493410.png)
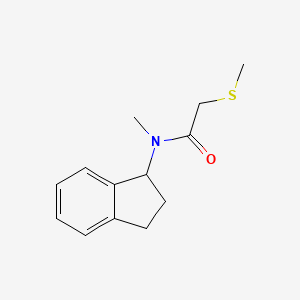
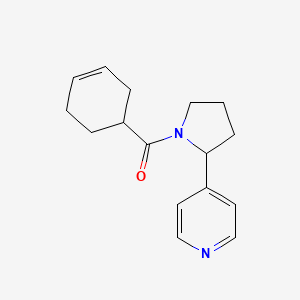
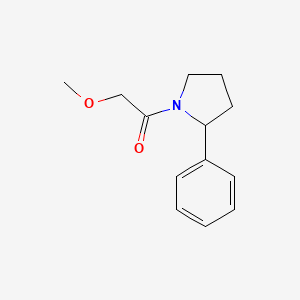

![1-[3-(1H-benzimidazol-2-yl)piperidin-1-yl]-2,2-dimethylpropan-1-one](/img/structure/B7493457.png)